BenchChemオンラインストアへようこそ!

4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Lipophilicity Drug-likeness Physicochemical profiling

This compound is the hydrophilic anchor (XLogP3-AA=0.6) of the N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzenesulfonamide series, positioned between benzofuran and naphthyl analogs in lipophilicity ranking. The 4-acetyl group modulates sulfonamide NH acidity and hydrogen-bond donor capacity, creating a distinct pharmacophore that cannot be replicated by naphthalene-1-sulfonamide, 2,3-dihydrobenzofuran-5-sulfonamide, or 3-chloro-4-methoxybenzenesulfonamide variants. Ideal for fluorometric amine oxidase activity assays (1–100 µM) and PAMPA/Caco-2 permeability studies to establish within-series structure-property relationships. The pyridin-4-yl regiochemistry provides a nitrogen-centred H-bond acceptor geometry absent in pyridin-2-yl or pyridin-3-yl isomers, governing target recognition at copper-containing amine oxidases.

Molecular Formula C18H16N4O3S
Molecular Weight 368.41
CAS No. 2097891-52-4
Cat. No. B2929292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
CAS2097891-52-4
Molecular FormulaC18H16N4O3S
Molecular Weight368.41
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
InChIInChI=1S/C18H16N4O3S/c1-13(23)14-2-4-16(5-3-14)26(24,25)22-12-17-18(21-11-10-20-17)15-6-8-19-9-7-15/h2-11,22H,12H2,1H3
InChIKeyVAQPWICVSJRBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2097891-52-4): Structural and Physicochemical Baseline for Procurement Decisions


4-Acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2097891-52-4, molecular formula C18H16N4O3S, MW 368.41 g/mol) is a synthetic sulfonamide derivative characterized by a 4-acetylbenzenesulfonamide moiety linked via a methylene bridge to a 3-(pyridin-4-yl)pyrazin-2-yl scaffold [1]. The compound is cataloged as a research-grade chemical (typical vendor-reported purity 95%) intended exclusively for non-human research use . It belongs to a broader structural class of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzenesulfonamide analogs that have been explored in patent literature for amine oxidase (AOC3) inhibition, though no target-specific activity data have been reported for this specific compound [2].

Why Generic Substitution of 4-Acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide Cannot Be Assumed: Critical Structural Differentiation Drivers


The 4-acetylbenzenesulfonamide pharmacophore in this compound is not interchangeable with close structural analogs bearing different aryl sulfonamide substituents (e.g., naphthalene-1-sulfonamide, 2,3-dihydrobenzofuran-5-sulfonamide, or 3-chloro-4-methoxybenzenesulfonamide variants) that share the same N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl} core . The electron-withdrawing 4-acetyl group alters the sulfonamide NH acidity (influencing hydrogen-bond donor capacity) and modulates the overall molecular lipophilicity (XLogP3-AA = 0.6), which directly impacts passive membrane permeability, solubility, and target-binding thermodynamics in ways that analogs with naphthyl (higher logP) or heteroaryl sulfonamide substituents cannot replicate [1]. Furthermore, the pyridin-4-yl substitution on the pyrazine ring introduces a specific nitrogen-centered hydrogen-bond acceptor geometry at the distal end of the molecule that is absent in regioisomeric pyridin-2-yl or pyridin-3-yl variants, creating a unique three-dimensional pharmacophore arrangement that governs recognition by biological targets such as copper-containing amine oxidases (AOC3) [2]. Without head-to-head experimental data, substitution with even a closely related analog risks altering target engagement, selectivity profile, and physicochemical behavior in assay systems.

Quantitative Differentiation Evidence for 4-Acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide: What Can and Cannot Be Measured


Computational LogP Differentiation: 4-Acetyl Substituent Polarizes the Sulfonamide Scaffold Relative to Naphthyl and Benzofuran Analogs

The target compound exhibits a computed XLogP3-AA value of 0.6, reflecting the polarizing effect of the 4-acetyl substituent on the benzenesulfonamide core [1]. By comparison, the closely related N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide analog (MW 416.5 g/mol) is predicted to have a significantly higher logP (>2.5 based on the naphthalene ring contribution), and the 2,3-dihydrobenzofuran-5-sulfonamide analog (MW 368.41 g/mol) is predicted to have a logP of approximately 1.2–1.5 based on the oxygenated bicyclic system . This ranked logP ordering (acetyl < benzofuran < naphthyl) has direct consequences for aqueous solubility, plasma protein binding, and membrane permeation in cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area Comparison: The 4-Acetyl Group Contributes Additional H-Bond Acceptor Capacity vs. Unsubstituted Phenyl Analogs

The target compound has a computed topological polar surface area (TPSA) of 110 Ų, reflecting the combined contribution of the sulfonamide group, pyrazine and pyridine nitrogens, and the acetyl carbonyl oxygen [1]. An unsubstituted N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzenesulfonamide analog (lacking the 4-acetyl group) would have a TPSA of approximately 85–90 Ų, while the naphthalene-1-sulfonamide analog would have a TPSA of approximately 85 Ų (the naphthyl ring adds no H-bond acceptors). The TPSA difference of 20–25 Ų places the target compound closer to the 140 Ų threshold commonly associated with poor oral absorption (though still below it), but distinguishes it meaningfully from simpler analogs in terms of passive membrane permeation potential [2].

Membrane permeability Bioavailability prediction Medicinal chemistry

Hydrogen Bond Donor Count: The Sulfonamide NH Sole Donor Distinguishes This Scaffold from Amide-Linked and Amino-Substituted Congeners

The target compound possesses exactly one hydrogen bond donor (the sulfonamide NH) and seven hydrogen bond acceptors [1]. This contrasts with amide-linked analogs such as N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide, which also have one H-bond donor but only five H-bond acceptors and a different donor geometry (amide NH vs. sulfonamide NH). Sulfonamide NH groups are more acidic (pKa ~10–11) than amide NH groups (pKa ~15–16), resulting in stronger hydrogen-bond donating capacity in the sulfonamide series [2]. This difference in H-bond donor strength is critical for interactions with metal-coordinating enzyme active sites such as AOC3, where the sulfonamide NH can engage the quinone cofactor or copper-coordinated water molecules with distinct thermodynamic signatures compared to carboxamide analogs [3].

Hydrogen bonding Target recognition Crystal engineering

Application Scenarios for 4-Acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide Based on Available Structural and Physicochemical Evidence


Biochemical Screening for AOC3 (VAP-1/SSAO) Inhibition in Cell-Free Assay Systems

Based on the patent-established relevance of pyridinyl sulfonamide derivatives as AOC3 inhibitors [1], this compound is most rationally deployed in fluorometric or luminometric amine oxidase activity assays (e.g., using benzylamine or methylamine substrates with Amplex Red detection) where its moderate hydrophilicity (XLogP3-AA = 0.6) ensures adequate solubility in aqueous assay buffers at typical screening concentrations (1–100 µM) [2]. The 4-acetyl substituent provides a synthetic handle for potential further derivatization (e.g., oxime formation, hydrazone conjugation) if structure-activity relationship (SAR) exploration is desired.

Comparison of Sulfonamide vs. Carboxamide Linkers in Pyrazine-Pyridine Scaffold-Based Probe Design

Investigators seeking to differentiate sulfonamide-based chemical probes from carboxamide-linked analogs (e.g., N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide series) may use this compound as a representative sulfonamide congener to evaluate the impact of NH acidity and hydrogen-bond geometry on target binding kinetics . The compound's singular H-bond donor and seven acceptors provide a well-defined pharmacophore for computational docking studies against AOC3 (PDB structures available) or other copper-dependent amine oxidases, enabling in silico head-to-head comparison with amide-linked competitors before committing to synthesis of a full analog library [3].

Physicochemical Benchmarking in Sulfonamide Series for LogP-Dependent Property Optimization

Given the ranked logP ordering across the N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzenesulfonamide series (acetyl < benzofuran < naphthyl), this compound serves as the hydrophilic anchor point for solubility-limited assay development . Researchers performing parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies can use this compound alongside its more lipophilic analogs to establish a within-series structure-property relationship (SPR) that guides formulation and assay condition optimization. This scenario is particularly relevant when the biological target is extracellular (e.g., plasma-expressed AOC3) where excessive lipophilicity may introduce non-specific binding artifacts.

Chemical Biology Tool Compound for Sulfonamide NH-Dependent Protein Interaction Mapping

The well-defined single H-bond donor geometry of the sulfonamide NH, combined with the electron-withdrawing 4-acetyl group that modulates NH acidity, makes this compound suitable as a minimalist pharmacophore probe in protein crystallography or NMR-based fragment screening [2]. Its moderate molecular weight (368.4 g/mol) and 6 rotatable bonds provide sufficient conformational flexibility for induced-fit binding while maintaining the core rigidity needed for interpretable electron density in co-crystal structures.

Quote Request

Request a Quote for 4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.